molecular formula C15H15BrN2O3 B13742228 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide CAS No. 4036-86-6

4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide

Cat. No.: B13742228
CAS No.: 4036-86-6
M. Wt: 351.19 g/mol
InChI Key: NUGUFUGDAQIDLH-UHFFFAOYSA-N
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Description

4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromine atom, a dimethylamino group, and two hydroxyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 2-(dimethylamino)aniline followed by coupling with 3,5-dihydroxybenzoic acid. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium acetate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide is unique due to the presence of both hydroxyl and bromine functional groups on the benzamide core, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

4036-86-6

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

4-bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide

InChI

InChI=1S/C15H15BrN2O3/c1-18(2)11-6-4-3-5-10(11)17-15(21)9-7-12(19)14(16)13(20)8-9/h3-8,19-20H,1-2H3,(H,17,21)

InChI Key

NUGUFUGDAQIDLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O

Origin of Product

United States

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